molecular formula C27H22BrN3O2S B2694920 6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 422287-42-1

6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B2694920
CAS No.: 422287-42-1
M. Wt: 532.46
InChI Key: JDJSODKZHOQCNI-UHFFFAOYSA-N
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Description

6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C27H22BrN3O2S and its molecular weight is 532.46. The purity is usually 95%.
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Properties

IUPAC Name

6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28BrN3O2S/c28-22-10-11-24-23(16-22)26(33)31(27(34)29-24)17-18-6-8-21(9-7-18)25(32)30-14-12-20(13-15-30)19-4-2-1-3-5-19/h1-9,12,22-24H,10-11,13-17H2,(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXMDNYNYLBSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCC(=CC4)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22BrN3OSC_{22}H_{22}BrN_{3}OS, with a molecular weight of approximately 440.39 g/mol. The structure includes a bromine atom , a tetrahydropyridine moiety , and a quinazolinone core , which are significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with tetrahydropyridine and quinazolinone structures exhibit promising anticancer activities. The incorporation of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment enhances the inhibitory potency against various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.

A notable study demonstrated that derivatives of tetrahydropyridine effectively inhibited poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms. The inhibition of PARP can lead to increased apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

Neuroprotective Effects

The compound's neuroprotective effects have also been investigated. Research indicates that similar structures can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases. The tetrahydropyridine component is particularly noteworthy for its role in enhancing dopaminergic activity, which could be beneficial in treating conditions like Parkinson's disease .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the sulfanylidene group has been linked to increased activity against various bacterial strains. Further investigation into its mechanism revealed that it may disrupt bacterial cell wall synthesis or function through oxidative stress mechanisms.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInhibition of PARP leading to apoptosis in cancer cells
NeuroprotectiveModulation of dopaminergic systems; potential treatment for Parkinson's
AntimicrobialDisruption of bacterial cell wall synthesis; oxidative stress induction

Detailed Research Findings

  • Anticancer Mechanism : A study published in Cancer Research highlighted the role of tetrahydropyridine derivatives in selectively inducing apoptosis in breast cancer cells via PARP inhibition . This mechanism is crucial for developing targeted therapies.
  • Neuroprotection : Research conducted at a leading neuroscience institute demonstrated that compounds similar to this one could protect neuronal cells from oxidative damage induced by neurotoxins . The study emphasized the importance of the tetrahydropyridine structure in enhancing neuroprotective effects.
  • Antimicrobial Studies : Investigations into the antimicrobial properties revealed that the compound exhibited significant activity against Gram-positive bacteria, suggesting potential applications in antibiotic development .

Scientific Research Applications

Structure and Characteristics

This compound features a unique structure that includes:

  • A bromine atom at the 6-position.
  • A sulfanylidene group .
  • A tetrahydroquinazolinone core , which is known for its biological activity.

Molecular Formula

The molecular formula is C₂₃H₂₅BrN₂O₂S, indicating a relatively large and complex molecule suitable for various chemical reactions and interactions.

Pharmacological Studies

Research has indicated that compounds with similar structures to 6-Bromo-3-{[4-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one exhibit significant pharmacological properties. For example:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate potent antimicrobial effects against various bacterial strains, including resistant strains such as MRSA .

Anticancer Research

The tetrahydroquinazolinone scaffold has been explored for its potential anticancer properties. Compounds derived from this structure have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This suggests that this compound may also possess similar properties worth investigating further.

Neuroprotective Effects

Given the presence of the tetrahydropyridine moiety in the structure, there is potential for neuroprotective applications. Compounds with similar frameworks have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing derivatives of tetrahydroquinazolinones demonstrated that modifications at the bromine position could enhance antimicrobial activity. The compound was tested against a range of pathogens, showing Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL for some derivatives .

Case Study 2: Anticancer Activity

In another investigation, derivatives of similar compounds were evaluated for their anticancer properties against human cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction in cancer cells .

Case Study 3: Neuroprotection

Research into neuroprotective agents revealed that compounds with tetrahydroquinazolinone structures could mitigate neurodegeneration in models of Alzheimer’s disease. The protective effects were attributed to their ability to reduce oxidative stress and inflammation .

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